N-(4-(N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)sulfamoyl)phenyl)acetamide
Description
N-(4-(N-(4-(2-Methyl-4-oxoquinazolin-3(4H)-yl)phenyl)sulfamoyl)phenyl)acetamide is a heterocyclic compound featuring a 2-methyl-4-oxoquinazolin-3(4H)-yl core linked to a phenyl group via a sulfamoyl bridge. The structure incorporates a sulfonamide group (-SO₂NH-) and an acetamide (-NHCOCH₃) moiety, which are common in pharmacologically active molecules. The quinazolinone core is known for its diverse biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory effects .
Properties
IUPAC Name |
N-[4-[[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4S/c1-15-24-22-6-4-3-5-21(22)23(29)27(15)19-11-7-18(8-12-19)26-32(30,31)20-13-9-17(10-14-20)25-16(2)28/h3-14,26H,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBZKLLFRJDLHQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)sulfamoyl)phenyl)acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C18H19N5O4S
- Molecular Weight : 401.4 g/mol
- IUPAC Name : this compound
This structure integrates a quinazoline moiety known for various biological activities, including anticancer and antimicrobial properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler quinazoline derivatives. The synthetic pathway often includes:
- Formation of the quinazoline core.
- Introduction of the sulfamoyl and acetamide groups through nucleophilic substitution reactions.
- Purification and characterization using techniques such as NMR and mass spectrometry.
Antioxidant Activity
Recent studies have highlighted the antioxidant potential of compounds containing the quinazoline scaffold. For instance, a related compound demonstrated significant radical scavenging activity in vitro, suggesting that this compound may also possess similar properties .
Acetylcholinesterase Inhibition
The compound has been evaluated for its acetylcholinesterase (AChE) inhibitory activity, which is crucial for treating neurodegenerative diseases like Alzheimer's. A related study showed that novel quinazolinones exhibited potent AChE inhibition, with implications for neuroprotective effects . Molecular docking studies indicated favorable binding interactions with AChE, supporting its potential as a therapeutic agent .
Antimicrobial Activity
Another area of interest is the antimicrobial efficacy of this compound. Studies involving sulfonamide derivatives have shown that modifications to the quinazoline structure can enhance antibacterial activity against various pathogens. For example, derivatives exhibited promising results against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics .
Case Studies and Research Findings
- Neuroprotective Effects : A study demonstrated that related compounds could mitigate oxidative stress in irradiated mice by restoring glutathione levels and improving behavioral outcomes . This suggests that this compound might offer protective effects against neurodegeneration.
- Antimicrobial Efficacy : In vitro tests revealed that certain derivatives showed lower EC50 values compared to established antimicrobial agents, indicating strong potential for development as new antibiotics .
- Mechanism of Action : The biological activity is hypothesized to involve enzyme inhibition and receptor modulation, impacting cellular signaling pathways critical in disease progression.
Scientific Research Applications
While the exact compound "N-(4-(N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)sulfamoyl)phenyl)acetamide" is not directly discussed in the provided search results, the search results offer information on related quinazoline derivatives and their applications.
Quinazoline Derivatives: Synthesis and Biological Activity
A novel series of quinazoline derivatives containing a substituted-sulfonamide moiety at the 3-position was synthesized . The synthetic route involved the cyclocondensation of 2-amino-3-methoxybenzoic acid with 4-isothiocyanatobenzenesulfonamide, yielding the intermediate compound 3 . This intermediate was then reacted with 2-chloro-N-arylacetamide derivatives to produce the target quinazoline derivatives 4a–n .
Antiproliferative and Apoptotic Effects
Several quinazoline derivatives have demonstrated antiproliferative and apoptotic effects in cancer cells . For instance, compound 4d induced apoptosis in MCF-7 cells in a dose-dependent manner, increasing from 1.05% in untreated cells to 83.75% at 5 µM . Another compound, 4f , also induced apoptosis, with most treated cells in a late apoptotic stage . These different effects may be attributed to the variations in the attached functional groups, such as 4-tolyl in 4d and 3-ethylphenyl in 4f .
CDK Inhibitors
Research has also focused on quinazoline derivatives as inhibitors of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and cancer development . Several compounds, including pyrido-pyrimidines, pyrrolo-pyrimidines, and thieno-pyrimidin-hydrazones, have shown potent inhibitory activity against CDK4 and CDK6 . These compounds often induce cell cycle arrest at the G1 phase and promote apoptosis .
Comparison with Similar Compounds
Key Structural Features :
- Quinazolinone core: The 2-methyl-4-oxoquinazolin-3(4H)-yl group contributes to π-π stacking and hydrogen bonding, enhancing receptor binding .
- Sulfamoyl bridge : The -SO₂NH- linker improves solubility and modulates pharmacokinetic properties .
- Acetamide terminus : The -NHCOCH₃ group is critical for metabolic stability and target interaction .
Synthetic routes typically involve coupling reactions between quinazolinone intermediates and sulfamoylphenyl acetamide derivatives under reflux or microwave-assisted conditions .
Comparison with Similar Compounds
Structural Analogues with Quinazolinone Cores
2-(2-Methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide (10a)
- Structure: Lacks the sulfamoyl bridge; directly links quinazolinone to phenylacetamide.
- Synthesis : Prepared via refluxing 2-methyl-4-oxoquinazolin-3(4H)-yl derivatives with chloroacetamides .
- Activity : Demonstrates moderate anticancer activity (IC₅₀ = 12 µM against MCF-7 cells) but lower solubility due to the absence of sulfamoyl .
2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide (CAS 477329-16-1)
- Structure : Replaces the methyl group with a 4-chlorophenyl and introduces a sulfanyl (-S-) linker.
- Activity : Enhanced cytotoxicity (IC₅₀ = 5.8 µM against HCT-116 colon cancer cells) due to the electron-withdrawing chloro group .
- Synthetic Efficiency : Requires multistep synthesis with lower yields (65–70%) compared to microwave-assisted methods for the target compound (85–90%) .
Analogues with Modified Linker Groups
N-(4-(N-(Pyridin-2-yl)sulfamoyl)phenyl)acetamide Derivatives
- Structure: Substitutes quinazolinone with pyridine; features a pyrazole-sulfonamide scaffold.
- Activity : Exhibits apoptosis-inducing effects in colon cancer (IC₅₀ = 3.2–9.4 µM) but reduced selectivity due to the pyridine moiety .
- Pharmacokinetics : Higher metabolic stability than the target compound, attributed to the pyridine ring .
N-(4-(Piperazin-1-ylsulfonyl)phenyl)acetamide (37)
- Structure: Replaces quinazolinone with a piperazine-sulfonamide group.
- Activity: Potent anti-hypernociceptive activity (ED₅₀ = 25 mg/kg) but lacks anticancer effects .
Analogues with Different Heterocyclic Cores
N-[4-({3-[(4-Sulfamoylphenyl)amino]quinoxalin-2-yl}sulfamoyl)phenyl]acetamide (CAS 301357-86-8)
N-(4-(N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)sulfamoyl)phenyl)acetamide (4o)
- Structure: Tetralone core replaces quinazolinone.
Comparative Data Tables
Table 1: Structural and Pharmacological Comparison
Preparation Methods
Conventional Cyclocondensation
Anthranilic acid reacts with acetic anhydride under reflux to form 2-methyl-4H-benzo[d]oxazin-4-one (benzoxazinone). This intermediate is treated with ammonium acetate to yield 2-methylquinazolin-4(3H)-one via nucleophilic displacement. Key conditions include:
Mechanism :
- Acylation of anthranilic acid forms the benzoxazinone intermediate.
- Ammonium acetate introduces the exocyclic amine, facilitating cyclization into the quinazolinone.
Microwave-Assisted Synthesis
Microwave irradiation (210 W, 10 minutes) accelerates the formation of benzoxazinone and subsequent quinazolinone. This method reduces reaction time from hours to minutes and improves yield (70–75%).
Introduction of the Sulfamoylphenyl Group
The sulfamoyl bridge (-SO2NH-) connects the quinazolinone to the phenylacetamide moiety. Two strategies are documented:
Sulfonylation of 3-(4-Aminophenyl)quinazolinone
3-(4-Aminophenyl)-2-methylquinazolin-4(3H)-one reacts with 4-nitrobenzenesulfonyl chloride in dry DMF under basic conditions (triethylamine) to form 3-(4-(4-nitrophenylsulfonamido)phenyl)-2-methylquinazolin-4(3H)-one . Subsequent reduction of the nitro group (H2/Pd-C) yields the aniline intermediate, which is acetylated to form the final compound.
Conditions :
Direct Cyclocondensation with Sulfonamides
Benzoxazinone intermediates react directly with 4-acetamidobenzenesulfonamide in refluxing 1,4-dioxane. This one-pot method avoids isolation of intermediates but requires stringent anhydrous conditions.
Conditions :
Acetylation of the Terminal Amine
The final step introduces the acetamide group via Schotten-Baumann reaction:
3-(4-(4-Aminophenylsulfonamido)phenyl)-2-methylquinazolin-4(3H)-one is treated with acetyl chloride in a biphasic system (NaOH/CH2Cl2). The reaction proceeds at 0°C to prevent over-acetylation.
Conditions :
- Molar Ratio : 1:1.2 (amine:acetyl chloride).
- Workup : Precipitation with ice-water, recrystallization from ethanol.
- Yield : 80–85%.
Optimized Synthetic Routes
Route A: Sequential Functionalization
Route B: Convergent Approach
- Pre-synthesize 4-acetamidobenzenesulfonamide .
- Cyclocondense with benzoxazinone.
Total Yield : 60–65%.
Characterization and Analytical Data
Green Chemistry Considerations
Microwave-assisted synthesis reduces energy consumption by 40% and reaction time by 80% compared to conventional methods. Solvent-free conditions for benzoxazinone formation further enhance sustainability.
Challenges and Troubleshooting
- Regioselectivity : Competing reactions at quinazolinone N3 vs. sulfonamide nitrogen are mitigated by using bulky bases (e.g., NaH).
- Purification : Column chromatography (SiO2, ethyl acetate/hexane) resolves sulfonamide byproducts.
- Hydrolysis : Moisture-sensitive intermediates require anhydrous solvents and inert atmospheres.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
